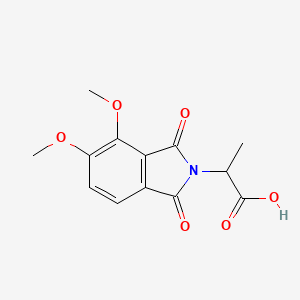![molecular formula C8H6N4O3 B13012111 6-Nitro-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13012111.png)
6-Nitro-1H-benzo[d]imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1H-benzo[d]imidazole-4-carboxamide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a nitro group at the 6-position and a carboxamide group at the 4-position of the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1H-benzo[d]imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitro-o-phenylenediamine with formic acid or formamide under acidic conditions to form the benzimidazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1H-benzo[d]imidazole-4-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or other reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Amino-1H-benzo[d]imidazole-4-carboxamide.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-1H-benzo[d]imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored as a potential therapeutic agent for treating infections and certain types of cancer. Its derivatives have been studied for their ability to inhibit specific enzymes and proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of 6-Nitro-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microbial cells. The nitro group can undergo reduction within the microbial cell, leading to the formation of reactive intermediates that cause DNA damage and cell death .
In cancer research, the compound and its derivatives have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole-4-carboxamide: Lacks the nitro group at the 6-position, resulting in different chemical properties and biological activities.
6-Amino-1H-benzo[d]imidazole-4-carboxamide: The amino group at the 6-position imparts different reactivity and biological activity compared to the nitro group.
2-Phenyl-1H-benzo[d]imidazole-4-carboxamide:
Uniqueness
6-Nitro-1H-benzo[d]imidazole-4-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial and anticancer agent, while the carboxamide group provides opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C8H6N4O3 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
6-nitro-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C8H6N4O3/c9-8(13)5-1-4(12(14)15)2-6-7(5)11-3-10-6/h1-3H,(H2,9,13)(H,10,11) |
InChI Key |
DLBYJPKIEXULOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)N)N=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde](/img/structure/B13012030.png)
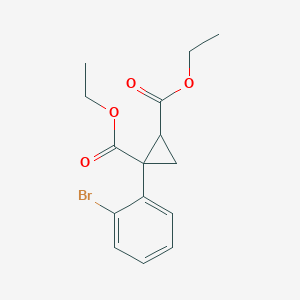
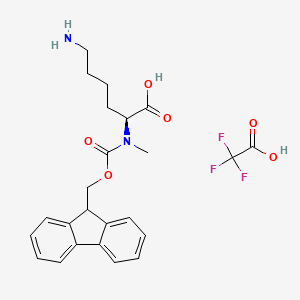
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)
![Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13012047.png)

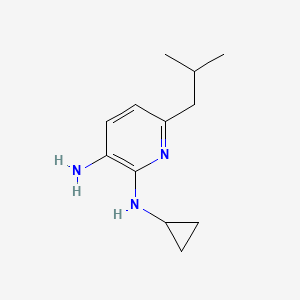
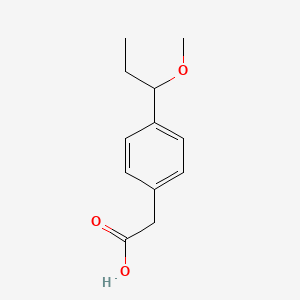
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13012070.png)
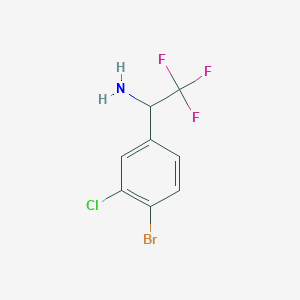
![4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012093.png)


